molecular formula C11H16N2O3 B13599467 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

Katalognummer: B13599467
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: ZQCXRMIDAUKHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an amine group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-nitrobenzaldehyde.

    Reaction Steps: The key steps include the formation of an intermediate imine, followed by reduction to the corresponding amine. This can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: These interactions can trigger various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-methoxy-5-nitrophenol and 1-(2-methoxy-5-nitrophenyl)-2-thiourea share structural similarities.

    Uniqueness: The presence of the amine group in this compound distinguishes it from these similar compounds, potentially leading to different chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H16N2O3

Molekulargewicht

224.26 g/mol

IUPAC-Name

1-(2-methoxy-5-nitrophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-11(2,12)7-8-6-9(13(14)15)4-5-10(8)16-3/h4-6H,7,12H2,1-3H3

InChI-Schlüssel

ZQCXRMIDAUKHLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.